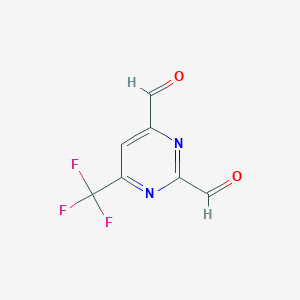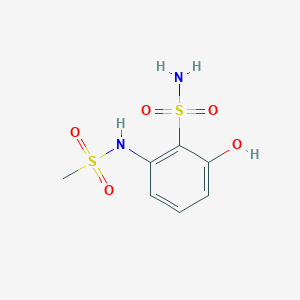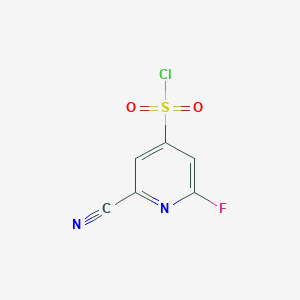
2-Cyano-6-fluoropyridine-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-fluoropyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H2ClFN2O2S and a molecular weight of 220.61 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Métodos De Preparación
The synthesis of 2-Cyano-6-fluoropyridine-4-sulfonyl chloride involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . The introduction of the sulfonyl chloride group can be achieved through sulfonylation reactions using reagents like chlorosulfonic acid. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Cyano-6-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group. Common reagents include nucleophiles like amines and alcohols.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the sulfonyl chloride can be oxidized to a sulfonic acid.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.
Aplicaciones Científicas De Investigación
2-Cyano-6-fluoropyridine-4-sulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyano-6-fluoropyridine-4-sulfonyl chloride involves its interaction with various molecular targets. The electron-withdrawing fluorine and cyano groups influence the compound’s reactivity and interaction with biological molecules. These interactions can affect enzyme activity, protein binding, and other cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
2-Cyano-6-fluoropyridine-4-sulfonyl chloride can be compared with other fluoropyridines, such as:
4-Cyano-2-fluoropyridine: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further reduce reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it versatile for various applications.
Propiedades
Fórmula molecular |
C6H2ClFN2O2S |
|---|---|
Peso molecular |
220.61 g/mol |
Nombre IUPAC |
2-cyano-6-fluoropyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H2ClFN2O2S/c7-13(11,12)5-1-4(3-9)10-6(8)2-5/h1-2H |
Clave InChI |
MKGBKXFWUOMGFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C#N)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


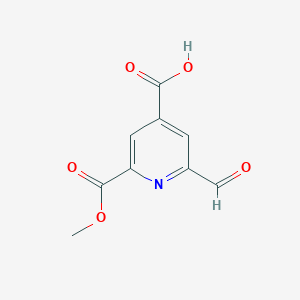
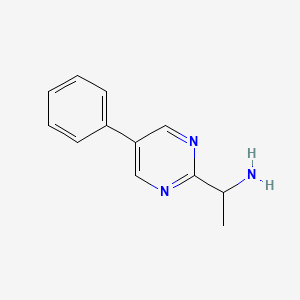
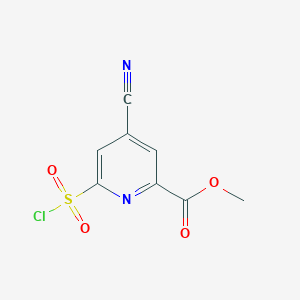
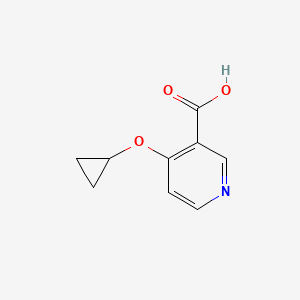
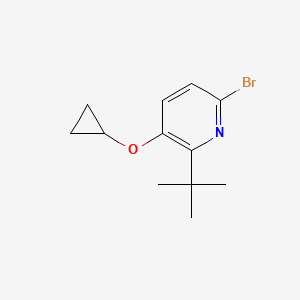

![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
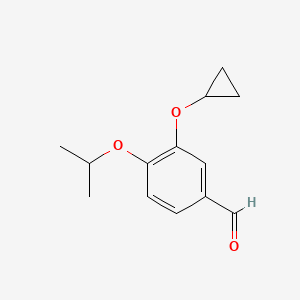
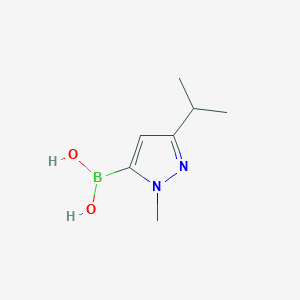
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
